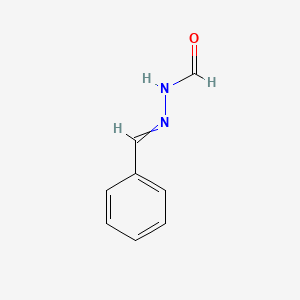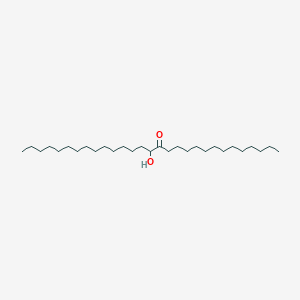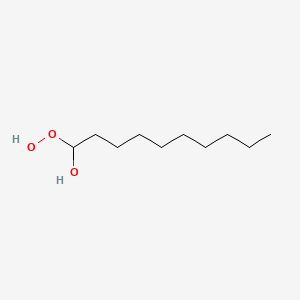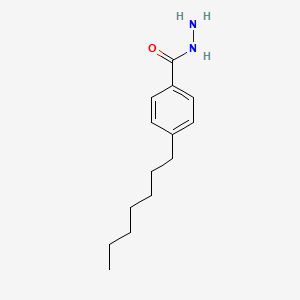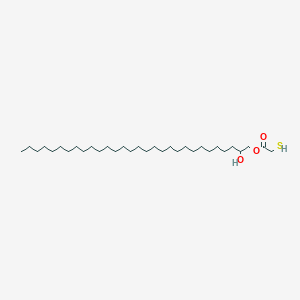
2-Hydroxytriacontyl sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxytriacontyl sulfanylacetate is an organic compound with the molecular formula C32H64O3S It is characterized by a long hydrocarbon chain with a hydroxyl group and a sulfanylacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytriacontyl sulfanylacetate typically involves the esterification of 2-hydroxytriacontanol with sulfanylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxytriacontyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-ketotriacontyl sulfanylacetate or 2-carboxytriacontyl sulfanylacetate.
Reduction: Formation of 2-hydroxytriacontyl sulfanyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxytriacontyl sulfanylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 2-Hydroxytriacontyl sulfanylacetate involves its interaction with cellular membranes and enzymes. The hydroxyl and sulfanyl groups can form hydrogen bonds and disulfide bridges, respectively, which can affect the structure and function of proteins and lipids. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxytriacontanoic acid: Similar structure but lacks the sulfanylacetate group.
2-Hydroxytriacontyl acetate: Similar structure but lacks the sulfanyl group.
2-Sulfanyltriacontanoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Hydroxytriacontyl sulfanylacetate is unique due to the presence of both hydroxyl and sulfanylacetate groups. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63872-60-6 |
|---|---|
Formule moléculaire |
C32H64O3S |
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
2-hydroxytriacontyl 2-sulfanylacetate |
InChI |
InChI=1S/C32H64O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-31(33)29-35-32(34)30-36/h31,33,36H,2-30H2,1H3 |
Clé InChI |
FXARLDFCSZQAQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


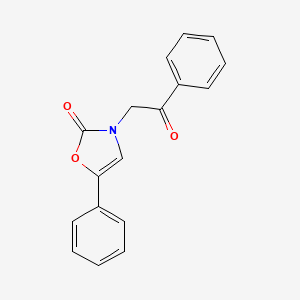
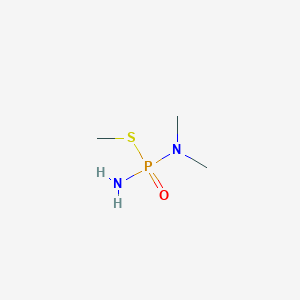
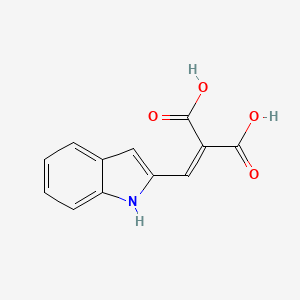
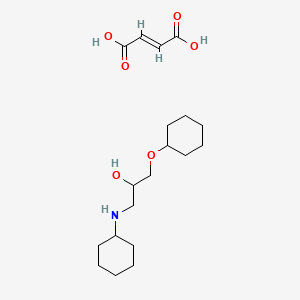
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
